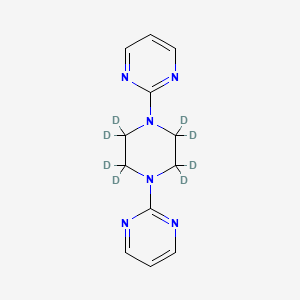

2,2'-(1,4-Piperazinediyl)bis-pyrimidine-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-(Pyrimidin-2-yl)pipérazin-1-yl]pyrimidine-d8 est un dérivé deutéré du 2-[4-(Pyrimidin-2-yl)pipérazin-1-yl]pyrimidine. Ce composé est caractérisé par la présence d'atomes de deutérium, qui sont des isotopes de l'hydrogène. Le marquage au deutérium est souvent utilisé dans la recherche scientifique pour étudier les voies métaboliques, les mécanismes réactionnels et pour améliorer les propriétés pharmacocinétiques des médicaments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-[4-(Pyrimidin-2-yl)pipérazin-1-yl]pyrimidine-d8 implique généralement les étapes suivantes :

Matières premières : La synthèse commence par des dérivés de pyrimidine et de pipérazine.

Réaction de couplage : Les dérivés de pyrimidine et de pipérazine sont couplés à l'aide d'un catalyseur approprié, tel que le palladium, dans des conditions contrôlées pour former le produit final.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des procédés de deutération à grande échelle et des réactions de couplage dans des réacteurs spécialisés. L'utilisation de sources de deutérium de haute pureté et de systèmes catalytiques avancés garantit une production efficace du composé deutéré.

Analyse Des Réactions Chimiques

Types de réactions

2-[4-(Pyrimidin-2-yl)pipérazin-1-yl]pyrimidine-d8 peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels sont remplacés par des nucléophiles.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.

Substitution : Nucléophiles tels que les halogénures, les amines et les thiols.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de pyrimidine, tandis que la réduction peut produire des dérivés de pipérazine deutérés.

Applications de la recherche scientifique

2-[4-(Pyrimidin-2-yl)pipérazin-1-yl]pyrimidine-d8 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé marqué pour étudier les mécanismes réactionnels et les voies métaboliques.

Biologie : Employé dans l'étude de la cinétique enzymatique et des interactions protéine-ligand.

Médecine : Recherché pour son utilisation potentielle dans le développement de médicaments, en particulier pour améliorer les propriétés pharmacocinétiques des agents thérapeutiques.

Industrie : Utilisé dans le développement de matériaux avancés et comme traceur dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action du 2-[4-(Pyrimidin-2-yl)pipérazin-1-yl]pyrimidine-d8 implique son interaction avec des cibles moléculaires spécifiques. Les atomes de deutérium peuvent influencer la stabilité métabolique du composé et son affinité de liaison aux protéines cibles. Cela peut entraîner une pharmacocinétique modifiée et potentiellement une efficacité thérapeutique améliorée. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.

Applications De Recherche Scientifique

2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8 has a wide range of applications in scientific research:

Chemistry: Used as a labeled compound to study reaction mechanisms and metabolic pathways.

Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of therapeutic agents.

Industry: Utilized in the development of advanced materials and as a tracer in various industrial processes.

Mécanisme D'action

The mechanism of action of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and binding affinity to target proteins. This can lead to altered pharmacokinetics and potentially improved therapeutic efficacy. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Composés similaires

2-[4-(Pyrimidin-2-yl)pipérazin-1-yl]pyrimidine : La version non deutérée du composé.

2-(4-Phénylpipérazin-1-yl)pyrimidine : Un composé similaire avec un groupe phényle au lieu d'un groupe pyrimidine.

1-(2-Pyrimidyl)pipérazine : Un composé apparenté avec un seul cycle pyrimidine.

Unicité

La version deutérée, 2-[4-(Pyrimidin-2-yl)pipérazin-1-yl]pyrimidine-d8, est unique en raison de la présence d'atomes de deutérium. Ce marquage peut améliorer la stabilité métabolique du composé, réduire son taux de dégradation et améliorer son profil pharmacocinétique global. Ces propriétés le rendent particulièrement précieux dans le développement de médicaments et les études métaboliques.

Activité Biologique

2,2'-(1,4-Piperazinediyl)bis-pyrimidine-d8 is a synthetic compound with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a piperazine moiety linked to two pyrimidine rings. The deuterated form (d8) indicates that it contains eight deuterium atoms, which can influence its pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit various biological activities, primarily as inhibitors of specific enzymes and as potential therapeutics against parasitic infections.

The mechanism of action for this compound involves inhibition of key enzymes in metabolic pathways. For instance, it has shown promising results as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), which is crucial for the survival of the malaria parasite. The compound's structural analogs have been synthesized and tested for their inhibitory activity against PfDHFR both in vitro and in silico.

Inhibitory Activity Against PfDHFR

A study synthesized a series of pyrimidine derivatives and evaluated their inhibitory effects on PfDHFR. The results indicated that certain derivatives exhibited Ki values ranging from 1.3 to 243 nM against wild-type PfDHFR and 13 to 208 nM against quadruple mutant strains. These findings suggest that modifications to the pyrimidine structure can enhance inhibitory potency (Table 1).

| Compound | Ki (nM) - Wild Type | Ki (nM) - Quadruple Mutant |

|---|---|---|

| Compound A | 1.3 | 13 |

| Compound B | 243 | 208 |

Antioxidant Activity

In addition to its antimalarial properties, derivatives of piperazine-based compounds have been investigated for their antioxidant capabilities. A study highlighted that certain piperazine derivatives demonstrated significant protective effects against oxidative stress-induced cell apoptosis in neuroblastoma cells (SH-SY5Y). The best-performing compound in this context reduced reactive oxygen species (ROS) levels and stabilized mitochondrial membrane potential (Table 2).

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound C | 20 | ROS reduction |

| Compound D | 15 | Mitochondrial stabilization |

Case Study 1: Antimalarial Efficacy

A study focused on the synthesis and evaluation of pyrimidine analogs showed that specific compounds derived from this compound had significant antimalarial activity. These compounds were tested against various strains of P. falciparum, demonstrating low nanomolar IC50 values, indicating their potential as effective antimalarial agents.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of piperazine derivatives on SH-SY5Y cells under oxidative stress conditions. The study found that these compounds not only protected cells from apoptosis but also modulated key signaling pathways involved in cell survival.

Propriétés

Formule moléculaire |

C12H14N6 |

|---|---|

Poids moléculaire |

250.33 g/mol |

Nom IUPAC |

2,2,3,3,5,5,6,6-octadeuterio-1,4-di(pyrimidin-2-yl)piperazine |

InChI |

InChI=1S/C12H14N6/c1-3-13-11(14-4-1)17-7-9-18(10-8-17)12-15-5-2-6-16-12/h1-6H,7-10H2/i7D2,8D2,9D2,10D2 |

Clé InChI |

CGDIIYVMINKXRL-UFBJYANTSA-N |

SMILES isomérique |

[2H]C1(C(N(C(C(N1C2=NC=CC=N2)([2H])[2H])([2H])[2H])C3=NC=CC=N3)([2H])[2H])[2H] |

SMILES canonique |

C1CN(CCN1C2=NC=CC=N2)C3=NC=CC=N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.